2-(azidomethyl)furan
Overview
Description
2-(Azidomethyl)furan is an organic compound that features a furan ring substituted with an azidomethyl group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both the furan ring and the azide group makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azidomethyl)furan typically involves the introduction of an azide group to a pre-functionalized furan substrate. One common method is the nucleophilic substitution of a halomethyl furan with sodium azide. For example, 2-(bromomethyl)furan can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)furan can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Major Products
Triazoles: Formed via click chemistry reactions.
Aminomethylfurans: Formed via reduction of the azide group.
Various substituted furans: Formed via nucleophilic substitution reactions.
Scientific Research Applications
2-(Azidomethyl)furan has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential precursor for bioactive molecules, including those with antibacterial and anticancer properties.
Materials Science: Used in the synthesis of functional materials, such as polymers and oligomers, through click chemistry.
Bioconjugation: Employed in bioconjugation techniques to link biomolecules via click chemistry.
Mechanism of Action
The mechanism of action of 2-(azidomethyl)furan largely depends on the specific chemical reactions it undergoes. For example, in click chemistry, the azide group reacts with an alkyne to form a stable triazole ring through a concerted cycloaddition mechanism . This reaction is highly efficient and selective, making it valuable for synthesizing complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)furan: A precursor in the synthesis of 2-(azidomethyl)furan.
2-(Chloromethyl)furan: Another halomethyl furan that can be used similarly.
2-(Hydroxymethyl)furan: A related compound with a hydroxymethyl group instead of an azidomethyl group.
Uniqueness
This compound is unique due to the presence of the azide group, which imparts distinct reactivity compared to its halomethyl and hydroxymethyl counterparts. The azide group enables participation in click chemistry, making it a valuable tool for constructing complex molecular architectures .
Properties
IUPAC Name |
2-(azidomethyl)furan | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-8-7-4-5-2-1-3-9-5/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQAMKKRBKQSPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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